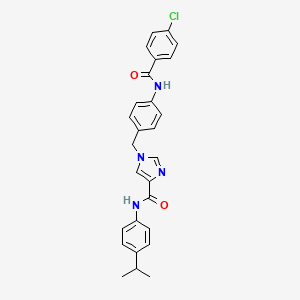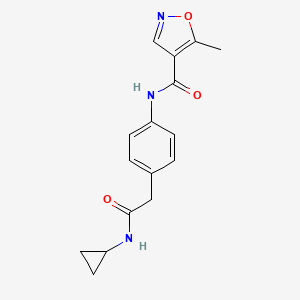
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline, also known as MMB, is a chemical compound that has been widely used in scientific research. It is a type of fluorescent dye that can be used to label and visualize molecules in biological systems.
Aplicaciones Científicas De Investigación
Polymerization Mechanisms
The study of polymerization mechanisms, particularly focusing on benzoxazine monomers, has been a significant area of research. These monomers, synthesized via condensation reactions involving phenols, anilines, and formaldehyde, exhibit unique polymerization behaviors. The presence of methylol groups in these monomers accelerates ring-opening polymerization, leading to materials with enhanced thermal and mechanical properties. This is crucial for developing advanced polymers with specific functionalities and improved performance characteristics (Baqar et al., 2012).
Antimicrobial Activity
Another research direction involves the synthesis of novel chemical entities using benzoxazole derivatives, aimed at exploring their potential antimicrobial activities. For instance, the development of quinazolinone derivatives incorporating benzoxazole units has shown promising antimicrobial properties. This approach not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the structural attributes contributing to antimicrobial efficacy (Habib et al., 2013).
Catalytic Applications
In catalysis, the regioselective Rh(III)-catalyzed C-H amidation of aniline derivatives, utilizing benzoxazole as a directing group, exemplifies the integration of benzoxazole scaffolds in synthesizing complex organic molecules. This method highlights the solvent-controlled synthesis of diamine and benzimidazole derivatives, demonstrating the versatility of benzoxazole compounds in facilitating selective and efficient chemical transformations (Khake & Chatani, 2020).
Antiprotozoal and Antimicrobial Agents
Benzoxazole derivatives have been extensively investigated for their biological activities, including antiprotozoal and antimicrobial effects. The synthesis of benzoxazolyl aniline derivatives has led to compounds showing significant inhibitory activities against various protozoal and microbial species. These studies contribute to the ongoing search for new therapeutic agents against infectious diseases, underscoring the potential of benzoxazole compounds in medicinal chemistry (Abdelgawad et al., 2021).
Advanced Material Applications
The development of advanced materials, such as shape-memory polybenzoxazines, represents another vital application area. The synthesis of siloxane-containing benzoxazines and their polymerization to yield polybenzoxazines with temperature-responsive shape-memory behavior highlights the role of benzoxazole derivatives in creating functional materials for various technological applications. These materials exhibit excellent shape fixity and recovery ratios, essential for applications in smart textiles, actuators, and sensors (Liu et al., 2016).
Propiedades
IUPAC Name |
2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCAPZALPNDHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)





